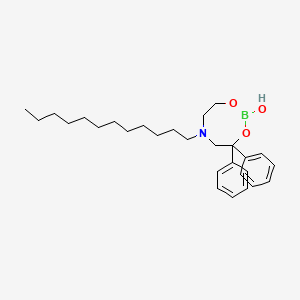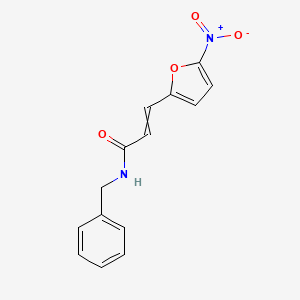![molecular formula C16H32O11Si2 B14376441 Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate CAS No. 90161-34-5](/img/structure/B14376441.png)
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate is a versatile organosilicon compound known for its unique chemical properties and wide range of applications. This compound is characterized by the presence of both silane and oxirane functional groups, which contribute to its reactivity and utility in various fields such as materials science, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate typically involves the reaction of 3-(trimethoxysilyl)propylamine with oxirane-2,3-dicarboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as distillation and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: The silane groups can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound.
Major Products Formed
The major products formed from these reactions include siloxane derivatives, diols, and substituted silanes. These products retain the functional properties of the parent compound, making them useful in various applications.
Scientific Research Applications
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to enhance the adhesion between different materials.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate involves the interaction of its functional groups with target molecules. The silane groups form strong bonds with hydroxyl groups on surfaces, while the oxirane ring can undergo ring-opening reactions to form covalent bonds with nucleophiles. These interactions contribute to the compound’s ability to enhance adhesion and modify surfaces.
Comparison with Similar Compounds
Similar Compounds
Bis[3-(trimethoxysilyl)propyl]amine: Similar in structure but lacks the oxirane ring, making it less reactive in certain applications.
3-(Trimethoxysilyl)propyl methacrylate: Contains a methacrylate group instead of an oxirane ring, used in polymerization reactions.
3-(Trimethoxysilyl)propyl chloride: Contains a chloride group, used in different substitution reactions.
Uniqueness
Bis[3-(trimethoxysilyl)propyl] oxirane-2,3-dicarboxylate is unique due to the presence of both silane and oxirane functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to similar compounds.
Properties
CAS No. |
90161-34-5 |
|---|---|
Molecular Formula |
C16H32O11Si2 |
Molecular Weight |
456.59 g/mol |
IUPAC Name |
bis(3-trimethoxysilylpropyl) oxirane-2,3-dicarboxylate |
InChI |
InChI=1S/C16H32O11Si2/c1-19-28(20-2,21-3)11-7-9-25-15(17)13-14(27-13)16(18)26-10-8-12-29(22-4,23-5)24-6/h13-14H,7-12H2,1-6H3 |
InChI Key |
HDADKTAPPCVWRB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCOC(=O)C1C(O1)C(=O)OCCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


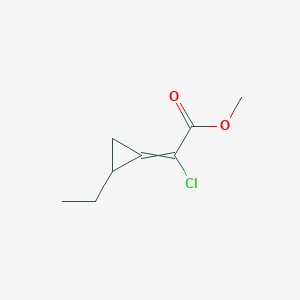

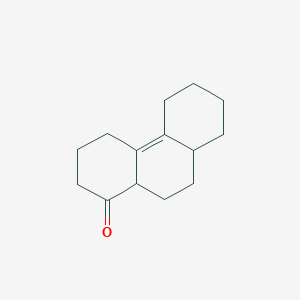
![6-[(But-2-en-1-yl)amino]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14376404.png)
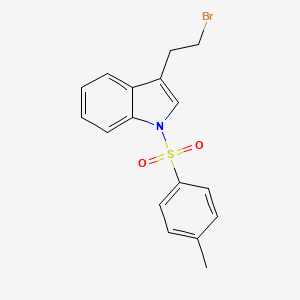
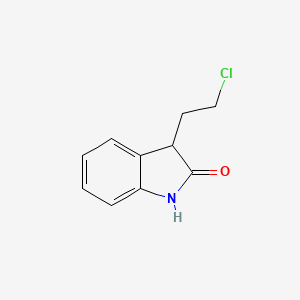
![2-[(8-Sulfinonaphthalen-1-yl)disulfanyl]butanedioic acid](/img/structure/B14376416.png)
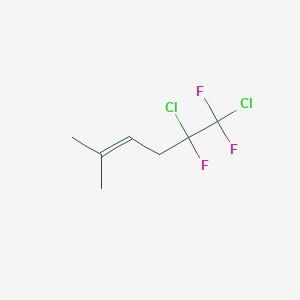
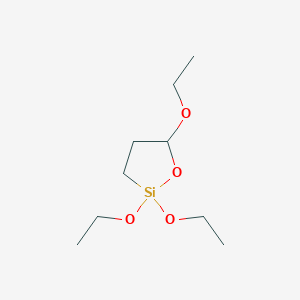
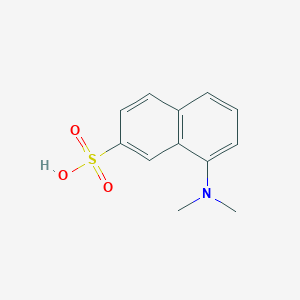
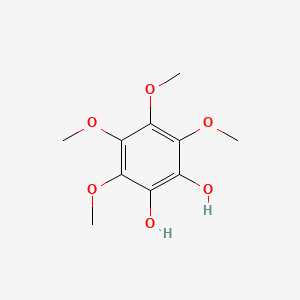
![Methyl {3-[(pyridin-3-yl)oxy]propoxy}acetate](/img/structure/B14376445.png)
